4,5-Dibromo-2-fluorobenzonitrile
Overview
Description
4,5-Dibromo-2-fluorobenzonitrile is an aromatic nitrile compound with the molecular formula C7H2Br2FN. It is characterized by the presence of two bromine atoms, one fluorine atom, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-fluorobenzonitrile can be achieved through a multi-step reaction process. One common method involves the bromination of 2-fluorobenzonitrile using bromine or N-bromosuccinimide in the presence of a catalyst such as iron powder. The reaction is typically carried out in a solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Biaryl compounds formed through the coupling of this compound with other aromatic rings.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzonitrile is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorobenzonitrile in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions by making the ring more susceptible to attack by nucleophiles and catalysts .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Similar structure but with only one bromine atom.
2,4-Dibromo-5-fluorobenzonitrile: Different substitution pattern on the benzene ring.
Uniqueness
4,5-Dibromo-2-fluorobenzonitrile is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other similar compounds. The presence of two bromine atoms and one fluorine atom in specific positions on the benzene ring allows for unique interactions and applications in various chemical processes .
Properties
IUPAC Name |
4,5-dibromo-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFLVKOIAOQCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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